![molecular formula C22H28O6Sn B084290 Dibutylbis[(2-hydroxybenzoyl)oxy]stannane CAS No. 14214-24-5](/img/structure/B84290.png)
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane, also known as DBDHS, is an organotin compound that has gained attention for its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and methanol. DBDHS has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is not fully understood. However, it is believed to act as a Lewis acid catalyst in organic reactions. It has been suggested that Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can coordinate with the oxygen atoms of the carbonyl group in organic substrates, leading to the activation of the substrate and the formation of a reactive intermediate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane have not been extensively studied. However, it has been found to be relatively non-toxic in animal studies. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have low acute toxicity and no significant adverse effects on the liver, kidney, or hematopoietic system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in lab experiments is its high solubility in organic solvents. This makes it easy to handle and use in organic reactions. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is also relatively stable under normal laboratory conditions. However, one limitation of using Dibutylbis[(2-hydroxybenzoyl)oxy]stannane is its potential toxicity. It is important to handle Dibutylbis[(2-hydroxybenzoyl)oxy]stannane with care and to follow appropriate safety protocols when using it in lab experiments.
Orientations Futures
There are several future directions for the use of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane in scientific research. One potential application is in the development of new drugs. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been shown to have anti-tumor and anti-inflammatory properties, and further studies could explore its potential as a therapeutic agent. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane could also be used as a catalyst in the synthesis of new chiral compounds, which could have applications in the pharmaceutical industry. Additionally, further studies could explore the mechanism of action of Dibutylbis[(2-hydroxybenzoyl)oxy]stannane and its potential as a catalyst in other organic reactions.
Méthodes De Synthèse
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane can be synthesized by reacting dibutyltin oxide with 2-hydroxybenzoic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds at a temperature of around 120°C and yields Dibutylbis[(2-hydroxybenzoyl)oxy]stannane as a white crystalline powder. Other synthesis methods include the reaction of dibutyltin dichloride with 2-hydroxybenzoic acid in the presence of a base, such as triethylamine.
Applications De Recherche Scientifique
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been found to have various applications in scientific research. It has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates from epoxides and carbon dioxide. It has also been used as a reagent in the synthesis of chiral compounds, such as chiral β-lactams. Dibutylbis[(2-hydroxybenzoyl)oxy]stannane has been explored for its potential use in the development of new drugs, such as anti-tumor agents and anti-inflammatory agents.
Propriétés
Numéro CAS |
14214-24-5 |
|---|---|
Nom du produit |
Dibutylbis[(2-hydroxybenzoyl)oxy]stannane |
Formule moléculaire |
C22H28O6Sn |
Poids moléculaire |
507.2 g/mol |
Nom IUPAC |
[dibutyl-(2-hydroxybenzoyl)oxystannyl] 2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.2C4H9.Sn/c2*8-6-4-2-1-3-5(6)7(9)10;2*1-3-4-2;/h2*1-4,8H,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
SEWORRWYWLQQNW-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1O)OC(=O)C2=CC=CC=C2O |
Autres numéros CAS |
14214-24-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



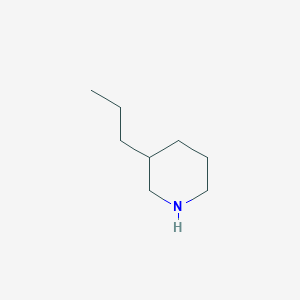

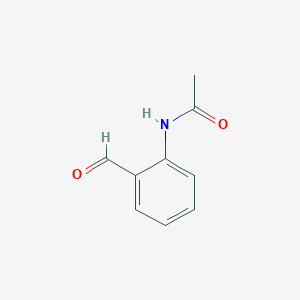
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
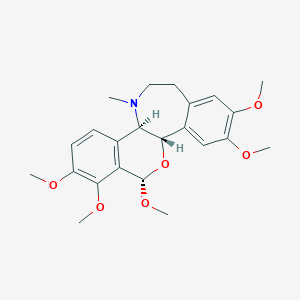
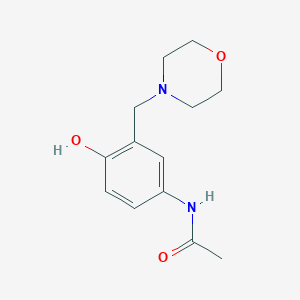
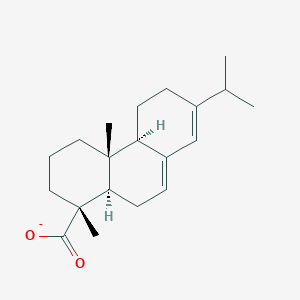
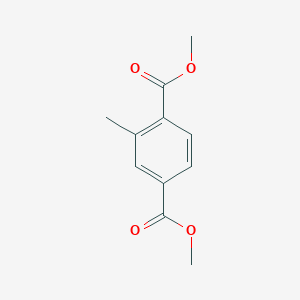
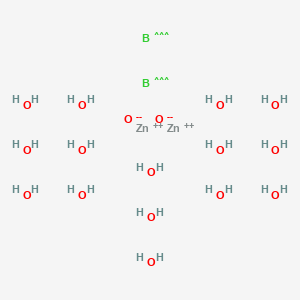
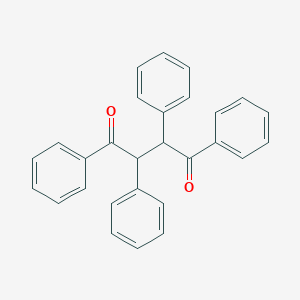
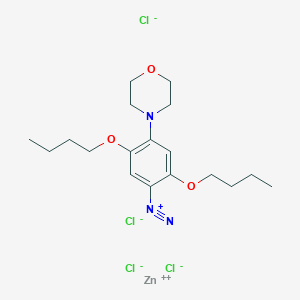
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)

